Pervanadate Enables Irreversible PTP Inhibition, Unaffected by Common Assay Chelators
Pervanadate inhibits PTP1B through irreversible oxidation of its catalytic cysteine, whereas vanadate acts as a reversible competitive inhibitor. This mechanistic difference is functionally critical: the inhibition by vanadate (Ki = 0.38 ± 0.02 µM) is completely reversed upon addition of the chelating agent EDTA, but pervanadate's inhibition is irreversible and unaffected by EDTA [1].
| Evidence Dimension | Inhibition mechanism and reversibility |
|---|---|
| Target Compound Data | Irreversible inhibition via catalytic cysteine oxidation; unaffected by EDTA |
| Comparator Or Baseline | Vanadate: Competitive inhibition, Ki = 0.38 ± 0.02 µM; completely reversed by EDTA |
| Quantified Difference | Irreversible (pV) vs. fully reversible (vanadate) |
| Conditions | PTP1B enzyme assay; mass spectrometry for oxidation confirmation |
Why This Matters
Pervanadate's irreversible inhibition ensures sustained PTP inactivation even in the presence of cellular chelators or reducing agents, making it the superior choice for robust signaling studies.
- [1] Huyer G, Liu S, Kelly J, Moffat J, Payette P, Kennedy B, Tsaprailis G, Gresser MJ, Ramachandran C. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. J Biol Chem. 1997 Jan 10;272(2):843-51. View Source
